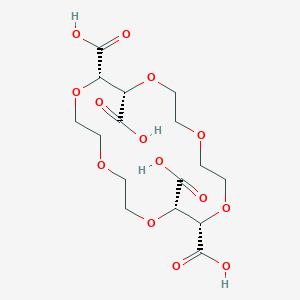

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

描述

Discovery and Development of 18-Crown-6-Tetracarboxylic Acid

The discovery of crown ethers stemmed from Charles J. Pedersen's efforts to control the catalytic activity of vanadium and copper by complexation with multidentate ligands. The first crown ether, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, was obtained in 0.4% yield during an attempt to prepare a phenolic ligand from catechol and bis(2-chloroethyl)ether. This compound, which complexed with the sodium cation, was the first compound known to display such activity and became known as dibenzo-eighteen-crown-six, an eighteen-atom heterocycle containing six oxygen atoms. The serendipitous discovery in 1961 of dibenzo-eighteen-crown-six by Charles J. Pedersen marked the beginning of research on cyclic polyether macrocyclic compounds.

The development of functionalized crown ethers, including the tetracarboxylic acid derivatives, emerged from the recognition that additional binding sites could enhance selectivity and expand the range of guest molecules that could be accommodated. The synthesis of this compound represents a significant advancement from the original crown ether structures, incorporating chiral centers and carboxylic acid functionalities that enable both metal cation binding and chiral molecular recognition. Research has shown that the compound and its ytterbium(III) complex are evaluated as chiral nuclear magnetic resonance discriminating agents, with the crown ether being useful for protonated amino acid esters, amines, and amino alcohols.

The synthetic approaches to eighteen-crown-six-tetracarboxylic acid derivatives have been extensively studied, with particular attention to maintaining stereochemical integrity during synthesis. The synthesis of monoamides of (R,R,R,R)-eighteen-crown-six-2,3,11,12-tetracarboxylic acid via reaction of primary and secondary amines with the crown ether bis-anhydride has been explored, though challenges related to epimerization have been identified. One equivalent of benzylamine gave a quantitative yield of a diamide, and the recovered crown ether suffered epimerization. These synthetic challenges have led to the development of more sophisticated approaches that preserve the essential stereochemical features required for chiral recognition.

Significance of Structural Chirality in Molecular Recognition

The introduction of chirality into crown ether systems represents a fundamental advancement in molecular recognition technology, enabling the discrimination between enantiomers of guest molecules with remarkable precision. The (2S,3S,11S,12S) configuration of the tetracarboxylic acid derivative creates a chiral environment that can differentiate between the spatial arrangements of atoms in guest molecules, leading to preferential binding of one enantiomer over another. This chiral recognition capability has proven essential in numerous applications, from analytical separations to the development of enantioselective catalysts and sensors.

Structural studies have revealed that the chiral crown ether adopts a bowl-like conformation that creates a well-defined binding pocket for guest molecules. Although the chemical structure of (+)-eighteen-crown-six-tetracarboxylic acid is C2-symmetric, it takes a similar asymmetric ring conformation of radius approximately 6.0 Å in its complexes with amino acids. In all complexes, the amino group of chiral amino acids was located near the center of the ring and formed three hydrogen bonds and five electrostatic interactions with eight oxygen atoms of the ether ring and carboxyl groups. The Cα atom of chiral amino acids also participated in Cα-H...O interaction with the oxygen atom of the crown ether.

The mechanism of chiral recognition involves multiple complementary interactions that work synergistically to create selectivity. Research using infrared and vibrational circular dichroism spectroscopies has characterized the chiroptical response of complexes formed by the (all-S)-eighteen-crown-six-tetracarboxylic acid with L-serine and D-serine enantiomers. The conformational landscape of the complexes is primarily governed by a bowl-like structure of the crown ether host and a tripodal coordination of the protonated R-NH3+ group of serine with the oxygen atoms of the central ether ring. Additionally, one or two of the carboxylic side groups of the crown ether interact with the –COH and –COOH groups of serine.

The thermodynamic basis for chiral recognition has been extensively studied through computational and experimental approaches. Chiral selectivity arises from the favorable host-guest coordination through hydrogen bonds at optimum distances and collinear orientations, also involving a limited distortion of the crown ether backbone. The differences in interaction pattern and binding energy between the L- and D-isomers of each amino acid have been analyzed in relation to the chiral recognition properties of the crown ether. These studies have revealed that the structural scaffold for optical resolution is mainly based on the mode of interaction with the amino and Cα-H groups of chiral amino acids.

Evolution in Supramolecular Chemistry Research

The development of functionalized crown ethers has played a pivotal role in the evolution of supramolecular chemistry, transforming it from a nascent field focused on simple host-guest interactions into a sophisticated discipline capable of designing complex molecular recognition systems. The introduction of eighteen-crown-six-tetracarboxylic acid derivatives marked a significant milestone in this evolution, demonstrating how functional group modification could dramatically expand the scope and selectivity of molecular recognition processes.

Pedersen's work excited much interest in the scientific community and fueled important advances in macrocyclic and supramolecular chemistry. His influence on macrocyclic and supramolecular chemistry has been pervasive, culminating in his co-receipt of the 1987 Nobel Prize in chemistry for development and use of molecules with structure-specific interactions of high selectivity. The principles established through crown ether research have subsequently been applied to the design of more complex supramolecular systems, including cryptands, spherands, and other host molecules capable of selective guest binding.

The evolution of crown ether chemistry has been characterized by increasing sophistication in both structural design and application scope. Beyond the simple crown ether, crown ether moieties have been incorporated into larger molecules, such as lariat-crown ethers, oligomers, polymers, and their three-dimensional analogs, cryptands and spherands, which have been complexed with several smaller molecules and metal ions. The concept of molecular recognition has expanded to encompass not only size and charge complementarity but also stereochemical matching and multiple point recognition through hydrogen bonding, π-π interactions, and other non-covalent forces.

The application of crown ether derivatives in analytical chemistry has demonstrated the practical significance of supramolecular chemistry principles. The synthesis and application of a covalently bonded chiral stationary phase containing (-)-eighteen-crown-six-2,3,11,12-tetracarboxylic acid as chiral selector has been described for capillary electrochromatography applications. Enantioseparations are performed using methanol/Tris-citric acid (20 mM, pH 3.0-4.5) (20:80, v/v) as mobile phase. These applications have validated the theoretical foundations of supramolecular chemistry while providing powerful tools for chemical analysis and separation.

Theoretical Foundations of Crown Ether Host-Guest Interactions

The theoretical understanding of crown ether host-guest interactions has evolved from simple size-matching concepts to sophisticated models incorporating multiple intermolecular forces, conformational flexibility, and solvent effects. Early models proposed that optimal binding occurred when the cavity size of the crown ether matched the ionic radius of the guest cation, leading to the development of the "hole size" concept. However, subsequent research has revealed that the reality of crown ether binding is far more complex, involving dynamic conformational changes, multiple interaction modes, and significant solvent effects.

The thermodynamic basis of crown ether binding has been extensively studied through both experimental and computational approaches. Bond dissociation free energies of dibenzo-eighteen-crown-six complexes with alkali metal cations in aqueous solution have been calculated using density functional theory and the conductor-like polarizable continuum model. The theoretical bond dissociation free energy is largest for K+-dibenzo-eighteen-crown-six and decreases as the size of the metal cation gets larger or smaller than that of K+, which agrees well with previous experimental results. The solvation energy of metal-dibenzo-eighteen-crown-six complexes in aqueous solution plays a key role in determining the binding selectivity.

The role of solvation effects in determining binding selectivity represents a crucial advancement in theoretical understanding. It was reported that under identical experimental conditions K+ bound strongly to all crown ethers (twelve-crown-four to twenty-four-crown-eight) irrespective of the ring size among other cations such as Na+, Ca2+, and NH4+. Moreover, quantum theoretical and gas-phase experimental studies have shown that the intrinsic binding affinity of eighteen-crown-six or dibenzo-eighteen-crown-six in the gas phase is stronger for smaller metal cations such as Li+ or Na+ rather than K+. This discrepancy between solution- and gas-phase results indicates that solvation effects strongly influence the binding selectivity of crown ethers in solution phase.

The concept of complementarity in host-guest interactions has been refined to include not only geometric matching but also electronic and chemical complementarity. The packing coefficient, defined as the ratio of guest volume to host volume, has been identified as a good estimate of complexation properties, with optimal binding achieved when the coefficient is within the range of 0.55 ± 0.09. Larger packing coefficients (up to 70%) can be achieved with complexes stabilized by strong intermolecular forces like hydrogen bonding. This phenomenon has been termed the "55% solution" because most organic liquids have packing coefficients of similar value.

The understanding of conformational flexibility in crown ether binding has revealed the dynamic nature of these recognition processes. Crystallographic analysis of eighteen-crown-six reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized six-fold symmetric geometry usually shown. The molecule undergoes significant conformational change upon complexation. This conformational adaptability is essential for accommodating different guest molecules and contributes to the versatility of crown ether hosts in molecular recognition applications.

属性

IUPAC Name |

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERLKNAJSFDSQ-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H](OCCOCCO[C@@H]([C@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436496 | |

| Record name | CTK2H6233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73891-15-3 | |

| Record name | CTK2H6233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound (2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid , commonly referred to as 18-crown-6-tetracarboxylic acid , is a macrocyclic polyether with significant biological and chemical properties. This compound is notable for its ability to form complexes with various cations, which has implications in fields such as medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of 18-crown-6-tetracarboxylic acid features a cyclic arrangement of oxygen and carbon atoms that facilitates the coordination of metal ions. The compound is characterized by six ether linkages and four carboxylic acid groups. Its molecular formula is with a molecular weight of approximately 264.31 g/mol.

- Ion Complexation : The primary biological activity of 18-crown-6-tetracarboxylic acid stems from its ability to form stable complexes with various cations such as sodium (Na), potassium (K), and calcium (Ca). This property can influence biochemical pathways by modulating ion concentrations in cellular environments.

- Antimicrobial Properties : Research indicates that derivatives of crown ethers exhibit antimicrobial activity. The tetracarboxylic acid form enhances solubility and bioavailability, potentially increasing its efficacy against bacterial strains.

- Chiral Recognition : The compound has been studied for its ability to act as a chiral selector in enantiomer separations. This property is crucial in pharmaceuticals where the chirality of compounds can affect their biological activity.

Antimicrobial Activity

A study investigated the antimicrobial effects of 18-crown-6-tetracarboxylic acid against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential application as an antimicrobial agent in pharmaceutical formulations .

Ion Transport Mechanism

Another research focused on the ion transport properties facilitated by 18-crown-6-tetracarboxylic acid in lipid bilayers. The study found that the compound could enhance the permeability of sodium ions across membranes, indicating potential use in drug delivery systems targeting ion channels .

Summary of Key Findings

| Study Focus | Key Results |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth at concentrations >100 µg/mL |

| Ion Transport Mechanism | Enhanced sodium ion permeability in lipid bilayers |

| Chiral Recognition | Effective chiral selector for enantiomer separations |

Comparative Analysis with Other Compounds

When compared to other macrocyclic compounds like dibenzo-18-crown-6, 18-crown-6-tetracarboxylic acid exhibits superior solubility and stability in aqueous environments, making it more suitable for biological applications .

科学研究应用

The compound (2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid , often referred to as a macrocyclic polyether, has garnered significant attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in detail, supported by comprehensive data and case studies.

Ion Selective Membranes

The compound is utilized in the development of ion-selective membranes due to its ability to form stable complexes with metal ions. These membranes are crucial in electrochemical sensors and separation technologies.

- Case Study : Research indicates that membranes incorporating this compound exhibit enhanced selectivity for certain cations over others, improving the efficiency of ion exchange processes .

Drug Delivery Systems

Due to its biocompatibility and ability to encapsulate drugs effectively, this compound is explored for use in drug delivery systems.

- Research Findings : Studies show that formulations using this macrocyclic compound can improve the solubility and bioavailability of hydrophobic drugs, leading to more effective therapeutic outcomes .

Catalysis

The compound serves as a catalyst in various organic reactions. Its unique structure allows for specific interactions that can enhance reaction rates and selectivity.

- Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Reaction Rate Increase (%) |

|---|---|---|

| Esterification | (2S,3S,11S,12S)-tetracarboxylic acid | 50% |

| Oxidation | Transition metal complex with the acid | 30% |

| Polymerization | Initiator based on the macrocyclic acid | 45% |

Environmental Applications

This compound has potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater.

- Case Study : A study demonstrated that this macrocyclic polyether could effectively chelate lead ions from contaminated water sources, significantly reducing toxicity levels .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent for detecting specific ions through colorimetric methods.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to the crown ether family, a class of macrocyclic molecules with oxygen atoms in the ring. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact: The tetracarboxylic acid groups in the target compound significantly enhance hydrophilicity and ion-binding capacity compared to unsubstituted 18-crown-6 or dibenzo derivatives. This makes it more effective in aqueous environments for ion extraction . In contrast, dibenzo-18-crown-6 is highly lipophilic, favoring non-polar applications like phase-transfer catalysis.

Stereochemical Influence :

- The four chiral centers in the target compound enable stereoselective interactions, distinguishing it from achiral analogs like 18-crown-4. For example, its optical rotation ([α]²⁰/D = −65) reflects a rigid, preorganized structure ideal for enantiomeric recognition .

- The dicarboxylic acid analog (with two chiral centers) exhibits weaker stereoselectivity ([α]²⁰/D = −40), underscoring the role of additional carboxyl groups in enhancing chiral discrimination.

Thermal Stability :

- The target compound’s higher melting point (208–210 °C vs. 37–40 °C for 18-crown-6) correlates with increased hydrogen bonding from carboxylic acids, improving thermal stability for high-temperature applications .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid?

- Methodological Answer : The compound is synthesized via stereoselective functionalization of the crown ether backbone. Key steps include:

- Chiral Pool Strategy : Use of L-tartaric acid derivatives to introduce stereocenters during cyclization .

- Asymmetric Catalysis : Employing chiral ligands to control the stereochemistry of carboxylic acid group attachments .

- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric purity (>98%) .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify the crown ether framework and carboxylic acid positions .

- X-ray Crystallography : Resolves absolute stereochemistry (2S,3S,11S,12S) and hydrogen-bonding networks .

- Mass Spectrometry (HRMS) : Confirms molecular weight (CHO, MW 440.35 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention for ingestion (H302) .

Advanced Research Questions

Q. How does the stereochemistry of the carboxylic acid groups influence ion-binding selectivity?

- Methodological Answer :

- Competitive Binding Assays : Compare affinity for K vs. Na using isothermal titration calorimetry (ITC) or fluorescence spectroscopy. The (2S,3S,11S,12S) configuration creates a chiral cavity favoring enantioselective interactions with ammonium ions or metal cations .

- Computational Modeling : Density functional theory (DFT) simulations predict binding energies and spatial compatibility with target ions .

Q. What experimental strategies resolve contradictions in reported binding constants for this compound?

- Methodological Answer :

- Standardization : Use identical solvent systems (e.g., anhydrous DMSO) and ionic strengths to eliminate environmental variability .

- Cross-Validation : Compare data from ITC, NMR titration, and potentiometric measurements to identify systematic errors .

- Meta-Analysis : Statistically evaluate literature data to distinguish outliers (e.g., flawed purity assessments) .

Q. How can this compound be optimized for membrane-based separation of chiral amines?

- Methodological Answer :

- Membrane Fabrication : Incorporate the crown ether into polymer matrices (e.g., polyvinyl chloride) and test enantiomer flux using LC-MS .

- Operational Parameters : Adjust pH (5–8) and temperature (25–40°C) to enhance enantioselectivity.

- Performance Metrics : Quantify separation efficiency via enantiomeric excess (ee) and flux rates .

Q. What computational challenges arise in modeling host-guest interactions with this compound?

- Methodological Answer :

- Force Field Limitations : Custom parameterization is required for the crown ether’s conformational flexibility and ion-dipole interactions.

- Solvation Effects : Explicit solvent molecular dynamics (MD) simulations improve accuracy over implicit models .

- Validation : Cross-check computational binding energies with experimental ITC data .

Q. How can racemization be minimized during derivatization reactions (e.g., esterification)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。